molecular formula C18H13NO4 B2478949 Methyl 2-[(5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]benzoate CAS No. 88590-43-6

Methyl 2-[(5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]benzoate

Cat. No. B2478949
CAS RN: 88590-43-6
M. Wt: 307.305
InChI Key: BAVSJELVCICTGP-RVDMUPIBSA-N
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Description

Methyl 2-[(5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]benzoate, also known as MOB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOB is a yellow crystalline powder that is soluble in organic solvents and is commonly used in the synthesis of various organic compounds.

Scientific Research Applications

Antimicrobial Properties

Methyl 2-[(5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]benzoate and its derivatives exhibit promising antimicrobial activity. Researchers have explored their effectiveness against bacteria, fungi, and other pathogens. For instance, some derivatives have demonstrated potent antibacterial effects, making them potential candidates for novel antibiotics .

Antioxidant Potential

The compound’s structure suggests that it might possess antioxidant properties. Antioxidants play a crucial role in neutralizing harmful free radicals, which can contribute to oxidative stress and various diseases. Researchers have evaluated its scavenging potential using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) method .

Anti-Inflammatory and Analgesic Activities

Exploring the compound’s anti-inflammatory and analgesic effects is essential. Researchers have synthesized related derivatives and assessed their potential in vitro and in vivo. These investigations provide valuable insights into its pharmacological profile .

Drug Development

Methyl 2-[(5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]benzoate serves as a synthon—a building block—for designing new drugs. Medicinal chemists can manipulate its structure to create derivatives with specific properties. Existing drugs containing similar heterocyclic moieties demonstrate its potential in therapeutic applications .

properties

IUPAC Name

methyl 2-[(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c1-22-17(20)14-10-6-5-9-13(14)11-15-18(21)23-16(19-15)12-7-3-2-4-8-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVSJELVCICTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]benzoate

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